molecular formula C12H18N2O B12534053 5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanol CAS No. 714569-64-9

5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanol

Cat. No.: B12534053
CAS No.: 714569-64-9
M. Wt: 206.28 g/mol
InChI Key: MTLNUCHJTJRGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a butanol side chain. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields such as medicinal chemistry, materials science, and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol can be achieved through several methods. One common approach involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of this compound often relies on atom-economical protocols and eco-friendly methods. The use of multicomponent reactions (MCR) has been actively pursued to develop novel and efficient synthetic routes. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol involves its interaction with specific molecular targets and pathways. It acts by inhibiting bacterial enzymes, thereby preventing bacterial growth and proliferation. In cancer cells, it induces apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-butanol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

714569-64-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-ol

InChI

InChI=1S/C12H18N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h6-7,15H,1-5,8-9H2,(H,13,14)

InChI Key

MTLNUCHJTJRGOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.